molecular formula C9H17NO B1470477 {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol CAS No. 37089-66-0

{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol

Cat. No.: B1470477
CAS No.: 37089-66-0
M. Wt: 155.24 g/mol
InChI Key: BMOYMDZLGPXCOZ-UHFFFAOYSA-N
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Description

{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol (CAS 37089-66-0) is a chiral 2-azabicyclo[2.2.2]octane derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research . This compound features a rigid, three-dimensional bicyclic scaffold that is of significant interest in drug discovery for its potential to improve the physicochemical and binding properties of drug candidates . The azabicyclo[2.2.2]octane core is recognized as a privileged structure in medicinal chemistry, and derivatives of this scaffold have been investigated for various biological activities. For instance, compounds based on the 2-azabicyclo[2.2.2]octane structure have been identified as a novel class of long-chain fatty acid elongase 6 (ELOVL6) inhibitors, making them relevant for metabolic disease research . Furthermore, similar 2-azabicycloalkane scaffolds are frequently utilized in the synthesis of complex molecules with antiproliferative properties, highlighting the value of this chiral building block in developing new therapeutic agents . The molecule's primary alcohol functional group provides a handle for further synthetic modification, allowing researchers to create amides, esters, or ethers, or to link the scaffold to other pharmacophores. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for laboratory applications.

Properties

IUPAC Name

(2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-5-7-2-3-9(10)8(4-7)6-11/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOYMDZLGPXCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC1C(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol typically involves:

  • Starting from quinuclidine or its derivatives (such as quinuclidine-3-one or quinuclidine salts).
  • Functionalization at the 6-position (or equivalent carbon) to introduce the hydroxymethyl group.
  • Use of nucleophilic substitution, reduction, and hydrogenation steps to install the hydroxyl function on the bicyclic framework.

Preparation via Quinuclidine-3-one Derivatives (Patent US4925942A)

One well-documented preparation route involves multiple steps starting from quinuclidine-3-one acid addition salt, which can be adapted for the 2-methyl-2-azabicyclo[2.2.2]octan-6-yl system due to structural similarities:

Stepwise Process:

Step Reaction Conditions Yield/Remarks
1 Reaction of quinuclidine-3-one acid salt with alkali metal cyanide in aqueous medium to form 3-cyano-3-hydroxy-quinuclidine Aqueous medium, room temperature Intermediate isolated
2 Treatment of 3-cyano-3-hydroxy-quinuclidine with anhydrous methanol and hydrogen chloride gas to form methyl 3-hydroxy-quinuclidine-3-carboxylate Reflux 16 h, then vacuum distillation 68% yield, mp 119–122 °C
3 Reaction with thionyl chloride to form methyl 1-azabicyclo(2,2,2)oct-2-ene-3-carboxylate hydrochloride Cooled addition, reflux 15 h 75% yield, mp 175–177 °C
4 Catalytic hydrogenation with Raney nickel to methyl 1-azabicyclo(2,2,2)octane-3-carboxylate 60 °C, 6 bar H2, 6 h Quantitative yield (99%)
5 Reduction with lithium aluminum hydride to quinuclidine-3-methanol Diethyl ether, reflux 3 h 60% yield, colorless oil

This process is noted for its excellent purity and overall yield exceeding 30% based on quinuclidine-3-one. The use of Raney nickel for hydrogenation instead of more expensive catalysts like platinum oxide is a key improvement for cost-effectiveness and yield enhancement.

Alkylation of 2-Azabicyclo[2.2.2]octane with Alkyl Halides (Patent US4086234)

Another approach involves direct alkylation of the bicyclic amine:

  • 2-Azabicyclo[2.2.2]octane hydrochloride is neutralized with potassium hydroxide in aqueous medium under nitrogen.
  • A primary alkyl halide (e.g., 2,2-diphenyl-4-bromobutyronitrile) is added, and the mixture is heated to reflux for several hours.
  • The product is extracted into organic solvents and purified by acid-base extraction and recrystallization.
  • This method yields substituted bicyclic amines in yields ranging from 76% to 83.5%, depending on purification steps.

This alkylation method can be adapted to introduce hydroxymethyl substituents by selecting appropriate alkyl halides bearing hydroxyl or protected hydroxyl groups.

Functionalization via Click Chemistry and Azide-Alkyne Cycloaddition (Research Article, PMC8072719)

For advanced functionalization, including the introduction of hydroxymethyl groups on bicyclic amines:

  • Starting from azide-functionalized 2-azabicycloalkane derivatives.
  • Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") is used to attach triazole rings bearing hydroxymethyl substituents.
  • Reaction conditions: t-butanol/water solvent mixture, CuSO4, sodium ascorbate, potassium carbonate, room temperature, overnight stirring.
  • Purification by silica gel chromatography and recrystallization yields products with high purity and good yields (e.g., 58-86%).

Though this method is more applicable for complex derivatives, it demonstrates the versatility of bicyclic amine functionalization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Quinuclidine-3-one cyanohydrin route Quinuclidine-3-one acid salt Alkali metal cyanide, HCl, thionyl chloride, Raney Ni, LiAlH4 Aqueous, reflux, hydrogenation, reduction >30% overall High purity, scalable
Alkylation with alkyl halides 2-Azabicyclo[2.2.2]octane hydrochloride Primary alkyl halides, KOH Aqueous reflux, organic extraction 76-83% Direct substitution, adaptable
Click chemistry functionalization Azide-functionalized 2-azabicycloalkane Alkynes, CuSO4, sodium ascorbate Room temp, aqueous-organic 58-86% For complex derivatives

Research Findings and Notes

  • The use of Raney nickel for hydrogenation in the quinuclidine-3-one route significantly improves yield and cost efficiency compared to platinum catalysts.
  • Alkylation methods require careful control of pH and temperature to avoid side reactions and ensure selective substitution at the nitrogen atom.
  • Functionalization via click chemistry allows the introduction of diverse substituents including hydroxymethyl groups, expanding the utility of these bicyclic amines in medicinal chemistry.
  • Mild reaction conditions and careful purification are critical to maintaining the bicyclic structure and stereochemistry during synthesis.

Chemical Reactions Analysis

Types of Reactions: {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group makes it susceptible to oxidation reactions, while the nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the bicyclic framework.

Scientific Research Applications

Pharmaceutical Applications

Pain Management and Neurological Disorders
Research indicates that {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol exhibits significant potential as a therapeutic agent for pain management. Its structural similarities to neurotransmitters allow it to interact with receptors in the central nervous system, particularly the P2X3 receptor pathway involved in pain signaling. This interaction suggests analgesic and anti-inflammatory properties that could be harnessed for developing new pain relief medications.

CNS Disorders Treatment
The compound has been investigated for its efficacy in treating central nervous system (CNS) disorders. Studies have shown that derivatives of azabicyclo[2.2.2]octane can modulate neurotransmitter activity, which is crucial for addressing conditions like anxiety and depression . The ability to act as an agonist for muscarinic receptors further supports its potential therapeutic applications in neurological treatments .

Chemical Synthesis and Research

Synthetic Routes
Several synthetic methods have been developed to create this compound and its derivatives. Common approaches include hydrogenation processes using catalysts like palladium on carbon in alcoholic solvents such as ethanol . These methods are essential for producing compounds with high purity levels suitable for pharmaceutical applications.

Development of Related Compounds
The synthesis of this compound has led to the exploration of various related compounds, which may exhibit unique pharmacological properties or enhanced biological activities compared to the parent compound. For instance, structural variations can lead to differences in receptor affinity and selectivity, opening avenues for targeted drug design .

Interaction with Biological Targets
this compound has been shown to interact with multiple biological targets, indicating a broad spectrum of activity that could be beneficial in drug development. Its unique interaction profile distinguishes it from other similar compounds, making it a promising candidate for further research.

Case Studies and Experimental Findings
Recent studies have highlighted the compound's effectiveness in preclinical models of pain and inflammation, demonstrating its potential as a leading candidate for clinical trials aimed at developing new analgesics . The ability to modulate pain pathways effectively positions this compound as a valuable asset in pharmacological research.

Mechanism of Action

The mechanism of action of {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol involves its interaction with molecular targets through its hydroxyl and nitrogen functional groups. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Bicyclo System Substituents Key Applications/Activities References
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol [2.2.2] -CH₂OH at C6, -CH₃ on N Intermediate in pharmaceutical synthesis; potential CNS activity (inferred)
2-Methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane [2.2.2] -Ph and -OCOPr at C6 Analgesic (ED₅₀ = 3.1 mg/kg)
3-(3-Azabicyclo[2.2.2]nonan-3-yl)-4'-benzyloxy-2-methyl propiophenone [2.2.2] (nonane variant) -Benzyloxypropiophenone Antitussive (potency comparable to codeine)
((1S,3R,4R)-2-Methyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol [2.2.1] -CH₂OH at C3 Ligand for asymmetric organozinc catalysis
{1-Azabicyclo[2.2.2]octan-4-yl}methanol [2.2.2] -CH₂OH at C4, N at C1 Research chemical; structural isomer
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride [2.2.2] -CH₂NH₂ at C6 Amine derivative; predicted CCS = 130.6 Ų (M+H⁺)

Impact of Bicyclo System Variations

  • Ring Size and Rigidity: The [2.2.2] system (as in the target compound) provides greater conformational rigidity compared to [2.2.1] (e.g., ). This rigidity enhances binding specificity in biological targets, as seen in the analgesic activity of [2.2.2] analogues . The [3.2.2] nonane variant () introduces additional ring flexibility, which may explain its divergent antitussive rather than analgesic activity .
  • Nitrogen Position: In {1-azabicyclo[2.2.2]octan-4-yl}methanol (), the nitrogen shifts to C1, altering electron distribution and hydrogen-bonding capacity compared to the target compound’s N-methyl group at C2 .

Functional Group Modifications

  • Hydroxymethyl vs. Propionoxy/Phenyl Groups: The hydroxymethyl group in the target compound supports hydrogen bonding, critical for solubility and receptor interactions. In contrast, the phenyl and propionoxy substituents in enhance lipophilicity and analgesic potency . Replacement of -CH₂OH with -CH₂NH₂ () converts the alcohol to a primary amine, increasing basicity and altering pharmacokinetic properties .
  • Carbamate Derivatives :

    • The tert-butyl carbamate derivative () masks the amine group, improving stability and bioavailability—a common prodrug strategy .

Biological Activity

{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol, also known as its hydrochloride salt, is a bicyclic compound characterized by a nitrogen atom within its structure. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and neuroscience. The following sections provide a comprehensive overview of its biological activity, including structural characteristics, interaction profiles, and therapeutic implications.

  • Chemical Formula : C9_9H17_{17}NO
  • Molecular Weight : 155.24 g/mol
  • CAS Number : 37089-66-0
  • IUPAC Name : (2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol

Structural Characteristics

The unique bicyclic structure of this compound enhances its solubility and interaction with biological systems. The presence of the methanol group attached to the nitrogen atom is crucial for its pharmacological properties, allowing it to engage effectively with various receptors in the central nervous system (CNS) .

Interaction with Receptors

Research indicates that this compound interacts with multiple biological targets, particularly in the CNS:

  • P2X3 Receptor Modulation : This compound exhibits analgesic and anti-inflammatory properties potentially through modulation of the P2X3 receptor pathway, which is integral to pain signaling .
  • Neurotransmitter Systems : Its structural similarity to neurotransmitters suggests that it may act on various receptors associated with cognitive functions and pain perception .

Therapeutic Applications

The compound's unique interaction profile makes it a candidate for several therapeutic applications:

  • Pain Management : Due to its modulation of pain pathways, it may serve as a basis for developing new analgesics.
  • Cognitive Dysfunction Treatment : Compounds related to this structure have shown promise in treating cognitive dysfunctions associated with disorders such as schizophrenia .

Comparative Analysis

The following table compares this compound with other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
{1-Azabicyclo[2.2.2]octan-3-yl}methanolSimilar bicyclic structureUsed as a dehydrating agent
{1-Azabicyclo[3.3.1]nonan-4-yl}methanolDifferent bicyclic frameworkPotentially different biological activity
{8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane}Related azabicyclo structureExhibits distinct pharmacological properties

This table highlights the uniqueness of this compound in its specific interactions with pain receptors and therapeutic applications, distinguishing it from other similar compounds .

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of compounds within the azabicyclo family, including this compound:

  • Analgesic Properties : In animal models, this compound demonstrated significant pain relief comparable to established analgesics, suggesting its potential utility in clinical settings .
  • Cognitive Effects : Preliminary trials indicated improvements in cognitive function metrics when administered in specific doses, warranting further investigation into its mechanisms of action .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 masks for low-hazard scenarios or OV/AG/P99 respirators for higher exposure risks .
  • Storage : Store in a tightly sealed container in a well-ventilated, locked area away from incompatible materials .
  • Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Use poison control center contacts provided in SDS documents .

Q. How can the solubility and stability of this compound be experimentally determined?

  • Methodological Answer :

  • Solubility : Perform a shake-flask method by dissolving incremental amounts in solvents (e.g., water, DMSO, ethanol) at 25°C, followed by UV-Vis or HPLC quantification of saturated solutions .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Monitor degradation via LC-MS or NMR over 1–4 weeks .

Q. What are the recommended techniques for characterizing the purity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity. Validate with ≥95% peak area threshold.
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR and FT-IR, comparing peaks to reference spectra of analogous bicyclic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXD or SHELXE to detect twinning and refine structures against high-resolution data. For enantiomorph-polarity ambiguity, apply Flack’s xx parameter instead of Rogers’s η\eta to avoid false chirality signals in near-centrosymmetric structures .
  • Data Validation : Cross-validate refinement results with PLATON or CCDC Mercury to check for overfitting .

Q. What strategies are effective for optimizing the synthetic yield of this compound?

  • Methodological Answer :

  • Route Selection : Prioritize azabicyclo[2.2.2]octane scaffolds via [2+2+2] cycloaddition or ring-closing metathesis, as seen in related intermediates (e.g., tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate) .
  • Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the 6-position methanol group. Monitor reaction progress via in situ FT-IR .

Q. How can computational methods predict the toxicity profile of this compound when empirical data is lacking?

  • Methodological Answer :

  • In Silico Models : Use OECD QSAR Toolbox or Toxtree to estimate acute toxicity (LD50) and mutagenicity. Cross-reference with structural analogs (e.g., 4-aminobicyclo[2.2.2]octane derivatives) .
  • In Vitro Assays : Conduct MTT assays on HepG2 cells for cytotoxicity and Ames tests for mutagenic potential .

Q. What experimental approaches validate the biological activity of this compound analogs?

  • Methodological Answer :

  • Receptor Binding : Radioligand displacement assays (e.g., for vasopressin V1a receptors) using tritiated analogs. Synthesize a 11^{11}C-labeled derivative for PET imaging, as demonstrated for similar azabicyclo compounds .
  • Functional Studies : Measure cAMP accumulation in HEK293 cells transfected with target receptors to assess agonist/antagonist activity .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer :

  • Impurity Profiling : Perform LC-MS/MS to identify byproducts (e.g., oxidation at the methanol group). Compare with reference standards from building-block catalogs (e.g., Enamine Ltd.) .
  • Isotopic Labeling : Use 2^2H or 13^13C-labeled precursors to trace unexpected signals in NMR spectra .

Q. What methods mitigate challenges in crystallizing this compound derivatives?

  • Methodological Answer :

  • Cocrystallization : Introduce coformers (e.g., succinic acid) to improve lattice stability.
  • High-Throughput Screening : Use a Crystal16® platform to test 96 solvent combinations (e.g., DMF/water gradients) for optimal crystal growth .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol
Reactant of Route 2
{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol

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